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Introduction
2'-O,4'-C-Methyleneadenosine is a synthetically modified nucleoside analog that belongs to

the class of Locked Nucleic Acids (LNAs) or Bridged Nucleic Acids (BNAs).[1][2] This structural

modification involves the introduction of a methylene bridge that connects the 2'-oxygen and

the 4'-carbon of the ribose sugar moiety. This bridge locks the ribofuranose ring in a C3'-endo

(North-type) conformation, which is the preferred sugar pucker for A-form nucleic acid

duplexes, such as RNA-RNA and DNA-RNA helices. This pre-organization of the sugar

conformation significantly enhances the biophysical properties of oligonucleotides incorporating

this analog, making them powerful tools in research and therapeutic applications. This guide

provides an in-depth overview of the core biophysical properties of 2'-O,4'-C-
Methyleneadenosine, detailed experimental protocols for their characterization, and insights

into its mechanism of action.

Core Biophysical Properties
The defining characteristic of 2'-O,4'-C-Methyleneadenosine is the conformational restriction

imposed by the methylene bridge. This "locked" structure leads to several advantageous

biophysical properties when incorporated into oligonucleotides.

Enhanced Thermal Stability and Binding Affinity
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Oligonucleotides containing 2'-O,4'-C-Methyleneadenosine exhibit significantly increased

thermal stability when hybridized to complementary DNA or RNA strands.[1][3] This is

quantified by the change in melting temperature (ΔTm) per modification. The locked C3'-endo

conformation reduces the entropic penalty of hybridization, leading to a more stable duplex.

This enhanced binding affinity is a key feature for applications requiring strong and specific

target engagement.[3]

Superior Nuclease Resistance
The 2'-O,4'-C-methylene bridge provides steric hindrance that protects the phosphodiester

backbone from degradation by cellular nucleases.[1][3] This increased resistance to both endo-

and exonucleases prolongs the half-life of LNA-modified oligonucleotides in biological systems,

a crucial attribute for in vivo applications such as antisense therapy.[3][4]

High Sequence Specificity
The high binding affinity conferred by 2'-O,4'-C-Methyleneadenosine also leads to excellent

mismatch discrimination.[1] Even a single nucleotide mismatch in the target sequence results in

a significant destabilization of the duplex, making LNA-modified oligonucleotides highly specific

probes and therapeutic agents.

Quantitative Data Summary
The following table summarizes the key quantitative biophysical data for oligonucleotides

modified with 2'-O,4'-C-Methyleneadenosine (LNA-A).
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Property Value Target Conditions Reference

Thermal Stability

(ΔTm per

modification)

+2 to +8 °C DNA or RNA

Varies by

sequence and

buffer conditions

[5]

+5.3 to +6.3 °C RNA
UV melting

experiments

Nuclease

Resistance

Significantly

higher than

unmodified

DNA/RNA and

phosphorothioate

s

-
In vitro and in

vivo
[1][3]

~80 times more

nuclease-

resistant than

BNA/LNA

-
Comparison with

ENA
[3]

Binding Affinity

(Kd)

Substantially

lower (higher

affinity) than

unmodified

oligonucleotides

RNA

Isothermal

Titration

Calorimetry (ITC)

or Surface

Plasmon

Resonance

(SPR)

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

biophysical properties of 2'-O,4'-C-Methyleneadenosine-modified oligonucleotides.

Synthesis of 2'-O,4'-C-Methyleneadenosine
Phosphoramidite
The synthesis of 2'-O,4'-C-Methyleneadenosine phosphoramidites is a multi-step process that

is crucial for its incorporation into oligonucleotides using standard automated DNA/RNA
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synthesizers.

Workflow for 2'-O,4'-C-Methyleneadenosine Phosphoramidite Synthesis:

Starting Material (e.g., Adenosine)

Protection of functional groups (e.g., 5'-OH, N6-amino)

Introduction of the 2',4'-methylene bridge

Selective deprotection of the 5'-OH group

Phosphitylation of the 3'-OH group

Purified 2'-O,4'-C-Methyleneadenosine Phosphoramidite

Click to download full resolution via product page

Caption: Synthetic route for 2'-O,4'-C-Methyleneadenosine phosphoramidite.

Detailed Steps:

Protection of Functional Groups: Start with commercially available adenosine. Protect the 5'-

hydroxyl group (e.g., with a dimethoxytrityl (DMT) group) and the N6-amino group of the

adenine base (e.g., with a benzoyl (Bz) group).
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Formation of the Methylene Bridge: This is the key step and can be achieved through a

series of reactions involving the 2'- and 4'-positions of the ribose. This typically involves the

formation of a 2',4'-cyclic intermediate followed by the introduction of the methylene group.

Selective Deprotection: Remove the 5'-DMT protecting group under acidic conditions to

expose the 5'-hydroxyl group for subsequent oligonucleotide synthesis.

Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-

cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to

introduce the phosphoramidite moiety.

Purification: Purify the final phosphoramidite product using column chromatography to

ensure high purity for oligonucleotide synthesis.

Thermal Denaturation Analysis (UV Melting)
This method is used to determine the melting temperature (Tm) of a nucleic acid duplex, which

is a direct measure of its thermal stability.

Experimental Workflow:
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Prepare equimolar solutions of LNA-modified oligo and its complement

Anneal the strands by heating to 95°C and slowly cooling

Place the sample in a UV-Vis spectrophotometer with a Peltier temperature controller

Monitor absorbance at 260 nm while gradually increasing the temperature

Plot absorbance vs. temperature to generate a melting curve

Determine the Tm from the first derivative of the melting curve

Click to download full resolution via product page

Caption: Workflow for UV thermal denaturation analysis.

Detailed Protocol:

Sample Preparation: Prepare solutions of the LNA-modified oligonucleotide and its

complementary DNA or RNA strand at equimolar concentrations (e.g., 1-5 µM) in a suitable

buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

Annealing: Mix the complementary strands, heat the solution to 95°C for 5 minutes to ensure

complete denaturation, and then slowly cool to room temperature to allow for proper duplex

formation.
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UV-Vis Measurement: Place the annealed sample in a quartz cuvette in a UV-Vis

spectrophotometer equipped with a Peltier temperature controller.

Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a

controlled rate (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 20°C) to a final

temperature (e.g., 95°C).

Data Analysis: Plot the absorbance as a function of temperature. The melting temperature

(Tm) is determined as the temperature at which 50% of the duplex has denatured. This is

typically calculated from the peak of the first derivative of the melting curve.

Nuclease Resistance Assay
This assay evaluates the stability of LNA-modified oligonucleotides in the presence of

nucleases.

Experimental Workflow:
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Label the 5' end of the LNA-modified oligo with 32P or a fluorescent dye

Incubate the labeled oligo with a nuclease (e.g., snake venom phosphodiesterase) or in serum

Take aliquots at different time points

Quench the reaction (e.g., by adding EDTA or heating)

Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE)

Visualize the gel and quantify the amount of intact oligo over time

Click to download full resolution via product page

Caption: Workflow for nuclease resistance assay.

Detailed Protocol:

Oligonucleotide Labeling: Label the 5'-end of the LNA-modified oligonucleotide and an

unmodified control oligonucleotide with a radioactive isotope (e.g., ³²P) using T4

polynucleotide kinase or a fluorescent dye.

Nuclease Digestion: Incubate the labeled oligonucleotides in a buffer containing a specific

nuclease (e.g., 3'-exonuclease like snake venom phosphodiesterase) or in a biological matrix

like human serum at 37°C.
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Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw

aliquots from the reaction mixture.

Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching

solution (e.g., a solution containing EDTA and formamide) and heating.

Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel to separate

the intact oligonucleotide from its degradation products.

Analysis: Visualize the gel using autoradiography or fluorescence imaging. Quantify the band

corresponding to the full-length oligonucleotide at each time point to determine the rate of

degradation and the half-life.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure and conformational changes of

nucleic acids. The A-form helix induced by LNA modifications gives a characteristic CD

spectrum.

Detailed Protocol:

Sample Preparation: Prepare a solution of the LNA-modified oligonucleotide duplex in a

suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The concentration should be in the

range of 5-10 µM. Ensure the buffer has low absorbance in the far-UV region.

Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range typically from 320

nm to 200 nm.

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). The data

is typically an average of multiple scans to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum will show characteristic positive and negative bands.

For an A-form duplex, a strong positive peak around 260-270 nm and a negative peak

around 210 nm are expected. Compare the spectrum to that of an unmodified DNA-DNA

duplex (B-form) and an RNA-RNA duplex (A-form) to confirm the conformational properties.

Mechanism of Action in Biological Systems
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In a cellular context, oligonucleotides containing 2'-O,4'-C-Methyleneadenosine primarily

function through antisense mechanisms to modulate gene expression.

Antisense Mechanism
LNA-modified antisense oligonucleotides (ASOs) are designed to be complementary to a

specific messenger RNA (mRNA) target. Upon binding, they can inhibit protein expression

through two main pathways:

RNase H-mediated Degradation: When an LNA-modified ASO is designed as a "gapmer" (a

central block of DNA flanked by LNA wings), the DNA-RNA hybrid duplex formed with the

target mRNA is a substrate for RNase H.[4][6][7] This enzyme specifically cleaves the RNA

strand of the hybrid, leading to the degradation of the target mRNA and subsequent

downregulation of protein expression.[6]

Steric Hindrance: Fully LNA-modified oligonucleotides or those with modifications that do not

support RNase H activity can act as steric blockers.[5] By binding to the mRNA, they can

physically obstruct the ribosomal machinery, thereby inhibiting translation initiation or

elongation. They can also be used to modulate splicing by blocking splice sites.[5]
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Caption: RNase H-mediated antisense mechanism of LNA gapmers.

Signaling Pathway Modulation
LNA-modified oligonucleotides can be designed to target components of various signaling

pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity,

and cell survival. Dysregulation of this pathway is implicated in many diseases. LNA-based
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ASOs can be designed to target the mRNA of key proteins in this pathway, such as the p65

subunit of NF-κB, to inhibit its expression and downstream effects.

NF-κB Signaling

LNA-ASO Intervention
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IKK Complex

Activates

IκB-NF-κB Complex (Inactive)

Phosphorylates IκB

IκB NF-κB (p50/p65)
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Ubiquitinated p-IκB

Ubiquitination

Proteasome

Degradation
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Translocates to

Target Gene Expression (Inflammation, Survival)

Induces

LNA-ASO targeting p65 mRNA

p65 mRNA

Binds and degrades

Inhibits synthesis
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Click to download full resolution via product page

Caption: Inhibition of the NF-κB pathway by an LNA-ASO.

While LNA is a modification to the oligonucleotide backbone and does not directly act as a

ligand for adenosine receptors, oligonucleotides containing 2'-O,4'-C-Methyleneadenosine
can be used as aptamers or antisense agents to modulate the expression of adenosine

receptors or downstream signaling components. Adenosine receptors (A1, A2A, A2B, A3) are

G-protein coupled receptors that play crucial roles in various physiological processes.
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Adenosine Receptor Signaling (A2A Receptor Example)

LNA-ASO Intervention
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Caption: Modulation of Adenosine A2A receptor signaling via an LNA-ASO.
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Conclusion
2'-O,4'-C-Methyleneadenosine is a powerful chemical modification that significantly enhances

the key biophysical properties of oligonucleotides. The resulting LNA-modified oligos exhibit

superior thermal stability, binding affinity, and nuclease resistance, making them invaluable

tools for a wide range of applications in molecular biology, diagnostics, and as therapeutic

agents. A thorough understanding of their properties and the experimental methods for their

characterization is essential for the successful design and implementation of LNA-based

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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